![molecular formula C15H21N3O5S B4329017 4-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDINE-1-CARBONYL]MORPHOLINE](/img/structure/B4329017.png)
4-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDINE-1-CARBONYL]MORPHOLINE
Overview
Description
4-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDINE-1-CARBONYL]MORPHOLINE is a complex organic compound that features a morpholine ring, an imidazolidinone moiety, and a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDINE-1-CARBONYL]MORPHOLINE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with imidazolidinone, followed by the introduction of a morpholine ring through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDINE-1-CARBONYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDINE-1-CARBONYL]MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDINE-1-CARBONYL]MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group plays a crucial role in the binding affinity and specificity, while the morpholine ring enhances the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- **4-({3-[(4-methoxyphenyl)sulfonyl]imidazolidin-2-yl}carbonyl)morpholine
- **4-({3-[(4-methoxyphenyl)sulfonyl]imidazolidin-1-yl}carbonyl)piperidine
Uniqueness
4-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDINE-1-CARBONYL]MORPHOLINE is unique due to the presence of both the morpholine ring and the imidazolidinone moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylimidazolidin-1-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-22-13-2-4-14(5-3-13)24(20,21)18-7-6-17(12-18)15(19)16-8-10-23-11-9-16/h2-5H,6-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFOUSMOOZYTHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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